molecular formula C9H8ClN3 B3378155 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole CAS No. 138624-87-0

3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole

Cat. No.: B3378155
CAS No.: 138624-87-0
M. Wt: 193.63 g/mol
InChI Key: VCZRTZOYIIDQIP-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Heterocyclic Scaffold in Organic Synthesis

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in medicinal chemistry and materials science due to its unique chemical properties. imist.maresearchgate.net The triazole nucleus is metabolically stable and can act as an isostere for amide, ester, and carboxylic acid groups, allowing it to interact with biological targets with high affinity. nih.gov Its dipole character, capacity for hydrogen bonding, and structural rigidity contribute to its role as a potent pharmacophore. nih.gov

Consequently, the 1,2,4-triazole motif is a core component in a wide array of pharmaceutical agents with diverse therapeutic applications. imist.maresearchgate.net These include well-known antifungal drugs like fluconazole (B54011) and itraconazole, the anxiolytic alprazolam, and anticancer agents such as anastrozole (B1683761) and letrozole. nih.govchemijournal.com Beyond medicine, 1,2,4-triazole derivatives are utilized in agrochemicals, corrosion inhibitors, and as ligands in coordination chemistry. nih.gov The broad spectrum of biological activities associated with this scaffold continues to drive research into the synthesis of novel and diverse triazole derivatives. nih.gov

Table 1: Prominent Pharmaceutical Agents Featuring the 1,2,4-Triazole Scaffold
Drug NameTherapeutic Class
FluconazoleAntifungal chemijournal.com
ItraconazoleAntifungal nih.gov
AnastrozoleAnticancer nih.gov
LetrozoleAnticancer nih.gov
AlprazolamAnxiolytic nih.gov

Overview of Chloromethyl-Substituted Heterocycles in Synthetic Chemistry

Chloromethyl-substituted heterocycles are highly valuable building blocks in organic synthesis. The chloromethyl group (-CH₂Cl) serves as a reactive "handle" that allows for the straightforward introduction of a wide variety of other functional groups onto the heterocyclic core. The carbon-chlorine bond is susceptible to nucleophilic substitution (Sₙ2) reactions, enabling chemists to append new side chains and build more complex molecular architectures. nih.gov

This reactivity is exploited to create libraries of compounds for drug discovery and materials science. Nucleophiles such as amines, thiols, alcohols, and carbanions can readily displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This versatility makes chloromethylated heterocycles key intermediates for derivatization and molecular diversification. nih.gov For instance, the chloromethyl group can react with biomolecules, making it a potential component for bioconjugation agents designed to label proteins or nucleotides.

Structural Context of 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole

The structure of this compound integrates the key features of its constituent parts. The phenyl group attached to the nitrogen at position 1 (N1) provides steric bulk and influences the electronic properties of the triazole ring through resonance and inductive effects. The chloromethyl group at the carbon in position 3 (C3) is the primary site of reactivity for synthetic transformations.

The presence of the electronegative chlorine atom makes the adjacent methylene (B1212753) carbon electrophilic and thus susceptible to attack by nucleophiles. This allows this compound to serve as a precursor for a multitude of 3-substituted-1-phenyl-1H-1,2,4-triazole derivatives. By carefully selecting the nucleophile, a diverse range of functionalities can be introduced at this position, enabling the systematic exploration of structure-activity relationships in medicinal chemistry or the fine-tuning of material properties.

Table 2: Chemical Properties of this compound
PropertyValue
Molecular FormulaC₉H₈ClN₃
Molar Mass193.63 g/mol
IUPAC NameThis compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-6-9-11-7-13(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZRTZOYIIDQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138624-87-0
Record name 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole
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Synthetic Methodologies for 3 Chloromethyl 1 Phenyl 1h 1,2,4 Triazole

Historical Development of Synthetic Routes for Chloromethyl-1,2,4-triazoles

The synthesis of the 1,2,4-triazole (B32235) ring system has a rich history, with several named reactions laying the groundwork for the creation of diverse triazole derivatives. While specific historical routes for chloromethyl-1,2,4-triazoles are not extensively documented as a distinct class in early literature, the foundational methods for constructing the triazole ring are crucial to understanding their synthesis.

Two of the most significant early methods for 1,2,4-triazole synthesis are the Pellizzari reaction, discovered in 1911, and the Einhorn-Brunner reaction, first described in 1905 and further developed in 1914. researchgate.netmdpi.comisres.orgfrontiersin.orgscispace.comresearchgate.net

The Pellizzari reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. researchgate.netfrontiersin.orgscispace.comresearchgate.net This method, however, can be limited by the requirement of high temperatures and long reaction times, often resulting in low yields. researchgate.net

The Einhorn-Brunner reaction provides an alternative route through the acid-catalyzed condensation of imides with alkyl hydrazines, leading to an isomeric mixture of 1,2,4-triazoles. mdpi.comisres.orgscispace.comresearchgate.net The regioselectivity of this reaction can be influenced by the nature of the substituents on the imide. mdpi.com

These classical methods, while historically significant, have paved the way for more modern and efficient syntheses, including the versatile use of thiosemicarbazide (B42300) derivatives, which offer a more direct and often higher-yielding approach to specifically substituted 1,2,4-triazoles.

Cyclocondensation Approaches for the 1,2,4-Triazole Ring Formation

A prevalent and effective strategy for constructing the 1,2,4-triazole ring of the target molecule involves the cyclocondensation of thiosemicarbazide derivatives. This approach builds the heterocyclic core by reacting a thiosemicarbazide with a suitable electrophile that also incorporates the precursor to the chloromethyl group.

Reactions Involving Thiosemicarbazide Derivatives and Chloromethyl Ketones

The reaction between a substituted thiosemicarbazide and an α-haloketone, such as a chloromethyl ketone, is a key method for forming the triazole ring. In the context of synthesizing 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole, 4-phenylthiosemicarbazide (B147422) would be the logical starting thiosemicarbazide derivative. The other key reactant would be a compound containing a chloromethyl ketone or a synthon thereof.

While direct reaction with chloromethyl ketones is a plausible route, a more common and well-documented approach involves the reaction of 4-phenylthiosemicarbazide with chloroacetyl chloride. This reaction proceeds through the formation of an intermediate acylthiosemicarbazide, which then undergoes cyclization to form the desired 1,2,4-triazole ring with the chloromethyl group at the 3-position.

Catalyst Systems and Reaction Conditions for Triazole Ring Assembly

The cyclization of the intermediate acylthiosemicarbazide to form the 1,2,4-triazole ring is typically facilitated by specific catalysts and reaction conditions. The choice of catalyst and solvent system can significantly influence the reaction rate and the yield of the final product.

Base-catalyzed cyclization is a common method for promoting the intramolecular condensation to form the triazole ring. google.com Strong bases such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent are frequently employed to deprotonate the acidic protons of the thiosemicarbazide intermediate, facilitating the ring-closing reaction. For instance, the cyclization of 1-acylthiosemicarbazides can be achieved by refluxing in an aqueous sodium hydroxide solution.

Acid catalysis is another viable approach for the cyclization step. Mineral acids or organic acids can be used to catalyze the dehydration and subsequent ring closure. The choice between acidic and basic catalysis often depends on the specific substituents on the thiosemicarbazide and the desired final product.

Modern synthetic methods may also employ organocatalysts, such as thiamine (B1217682) hydrochloride, to promote the formation of triazole derivatives in environmentally benign solvents like water. researchgate.net

Introduction of the Chloromethyl Moiety

An alternative synthetic strategy to building the chloromethyl group into the triazole ring during its formation is to introduce it onto a pre-existing 1-phenyl-1H-1,2,4-triazole core. This can be achieved through electrophilic chloromethylation or by functional group transformation of a precursor substituent.

Electrophilic Chloromethylation Reactions on 1-Phenyl-1H-1,2,4-triazole

Direct electrophilic chloromethylation of an aromatic or heteroaromatic ring is a well-established transformation, often referred to as the Blanc chloromethylation. wikipedia.org This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org The reaction proceeds through the in situ formation of a highly electrophilic chloromethyl cation or a related species, which then attacks the electron-rich ring system.

However, the application of Blanc chloromethylation directly to the 1,2,4-triazole ring of 1-phenyl-1H-1,2,4-triazole is not a commonly reported procedure. The triazole ring is generally considered to be electron-deficient, which makes it less susceptible to electrophilic substitution reactions compared to activated aromatic rings like benzene (B151609). The reaction conditions of the Blanc chloromethylation are also strongly acidic, which could lead to side reactions or decomposition of the triazole ring.

Specific Reagents and Optimized Parameters for Chloromethylation

Given the challenges of direct electrophilic chloromethylation on the triazole ring, an alternative and more practical approach for introducing the chloromethyl group is through the conversion of a precursor functional group. A common strategy involves the synthesis of 1-phenyl-1H-1,2,4-triazole-3-methanol, which can then be converted to the desired this compound.

The chlorination of the hydroxymethyl group can be effectively achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a particularly useful reagent for this transformation. The reaction is typically carried out in an inert solvent, and the hydroxymethyl-triazole is added to an excess of thionyl chloride, often at reduced temperatures to control the initial exothermic reaction, followed by refluxing to drive the reaction to completion. prepchem.com This method provides a clean conversion to the chloromethyl derivative.

The following table summarizes the key reagents and their roles in the synthesis of this compound via the hydroxymethyl intermediate route.

ReagentRoleTypical Reaction Step
1-Phenyl-1H-1,2,4-triazole-3-methanolPrecursorStarting material for chlorination
Thionyl chloride (SOCl₂)Chlorinating agentConversion of hydroxymethyl to chloromethyl group
Inert solvent (e.g., Chloroform, Dichloromethane)Reaction mediumChlorination step

This two-step approach, involving the initial formation of the hydroxymethyl-triazole followed by chlorination, offers a reliable and controllable pathway to this compound, overcoming the potential difficulties associated with direct electrophilic chloromethylation of the triazole ring.

Strategic Functionalization of the Phenyl Group

Friedel-Crafts Acylation for Phenyl Ketone Attachment (as demonstrated in related compounds)

The Friedel-Crafts acylation is a robust method for introducing an acyl group (R-C=O) onto an aromatic ring, which serves as a precursor to phenyl ketones. wikipedia.orgstudymind.co.uk This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.orglibretexts.org The product is an aryl ketone, which is less reactive than the starting material, thus preventing further acylation of the same ring. organic-chemistry.orglibretexts.org

In the context of synthesizing derivatives related to 1-phenyl-1,2,4-triazoles, a common strategy involves the Friedel-Crafts acylation of a substituted benzene with chloroacetyl chloride (ClCOCH₂Cl). nih.gov This reaction, catalyzed by AlCl₃, yields a phenacyl chloride derivative (a 2-chloro-1-phenylethan-1-one). nih.gov This intermediate, containing the desired phenyl ketone structure, can then be used in subsequent steps to construct the triazole ring. For instance, the phenacyl chloride can be reacted with 1,2,4-triazole to form an intermediate which is then further elaborated. nih.gov

The general mechanism involves the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid catalyst. studymind.co.uk This ion is then attacked by the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iq

Table 1: Examples of Friedel-Crafts Acylation for the Preparation of Phenyl Ketone Precursors This table is based on methodologies demonstrated in the synthesis of related heterocyclic compounds.

Aromatic SubstrateAcylating AgentCatalystProductYieldReference
BenzeneChloroacetyl chlorideAlCl₃2-chloro-1-phenylethan-1-oneHigh nih.gov
4-BromobenzeneChloroacetyl chlorideAlCl₃1-(4-bromophenyl)-2-chloroethan-1-oneHigh nih.gov
2,4-DichlorobenzeneChloroacetyl chlorideAlCl₃2-chloro-1-(2,4-dichlorophenyl)ethan-1-oneHigh nih.gov

Other Aromatic Functionalization Approaches

Beyond acylation, several other classical electrophilic aromatic substitution reactions can be employed to functionalize the phenyl ring of 1-phenyl-1,2,4-triazole. These methods introduce key functional groups that can serve as handles for further synthetic transformations.

Nitration: The introduction of a nitro group (-NO₂) is achieved by treating the aromatic substrate with a mixture of concentrated nitric acid and sulfuric acid. uomustansiriyah.edu.iq The active electrophile is the nitronium ion (NO₂⁺). uomustansiriyah.edu.iq In a study on the analogous 2-phenyl-1,2,3,2H-triazole, nitration with mixed acids predominantly yielded the 2-(p-nitrophenyl)-1,2,3,2H-triazole, demonstrating that substitution occurs on the phenyl ring. cdnsciencepub.com This nitro group can subsequently be reduced to an amino group, which opens up a wide range of further derivatization possibilities.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃). uomustansiriyah.edu.iqminia.edu.eg The catalyst polarizes the halogen molecule, increasing its electrophilicity. uomustansiriyah.edu.iq This allows for the synthesis of bromo- or chloro-substituted phenyltriazoles.

Sulfonation: Reacting the phenyltriazole with fuming sulfuric acid (H₂SO₄ containing SO₃) introduces a sulfonic acid group (-SO₃H). lkouniv.ac.in This reaction is reversible, which can be useful for temporarily blocking a position on the ring to direct other substituents before removing the sulfonic acid group. lkouniv.ac.in

Comparative Analysis of Synthetic Pathways

Efficiency and Selectivity of Different Synthetic Routes

The synthesis of substituted 1,2,4-triazoles often involves the cyclization of precursors containing the necessary nitrogen and carbon atoms. The choice of synthetic route significantly impacts the regioselectivity, particularly for asymmetrically substituted triazoles.

One notable method involves the [3+2] cycloaddition of aryl diazonium salts and isocyanides. A study demonstrated that the regiochemical outcome of this reaction could be controlled by the choice of catalyst. frontiersin.org When a silver(I) catalyst was used, 1,3-disubstituted-1,2,4-triazoles were formed selectively with yields up to 88%. frontiersin.org In contrast, employing a copper(II) catalyst favored the formation of 1,5-disubstituted-1,2,4-triazoles, with yields reaching 79%. frontiersin.org This catalyst-controlled selectivity is a powerful tool for directing the synthesis towards the desired isomer.

Other common routes include the cyclization of amidrazones or the reaction of hydrazides with various reagents. For example, the reaction of hydrazines with formamide (B127407) under microwave irradiation provides a simple and efficient method for synthesizing substituted 1,2,4-triazoles. organic-chemistry.org Metal-free oxidative cyclization of hydrazones and amines also offers a pathway with high yields. isres.org

Table 2: Comparison of Selectivity in 1,2,4-Triazole Synthesis

ReactantsCatalystMajor Product IsomerYield (%)Reference
Aryl diazonium salts + IsocyanidesAg(I)1,3-disubstitutedup to 88% frontiersin.org
Aryl diazonium salts + IsocyanidesCu(II)1,5-disubstitutedup to 79% frontiersin.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles. nih.govresearchgate.net

Key green approaches applicable to 1,2,4-triazole synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. organic-chemistry.orgresearchgate.net This technique has been successfully applied to the synthesis of 1,2,4-triazole derivatives, representing a more energy-efficient approach. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, or the application of ultrasound to chemical reactions, can enhance reaction rates and yields. One-pot, ultrasound-assisted methods have been developed for synthesizing 1,2,4-triazole derivatives. researchgate.net

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry encourages the use of more environmentally benign alternatives such as water, ethanol, or solvent-free conditions where possible.

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts or proceed without any catalyst is a significant goal. isres.org For example, oxidant- and metal-free three-component reactions have been developed for the synthesis of 1,2,4-triazol-3-amines. isres.org Electrochemical methods also provide an alternative that can avoid the use of strong chemical oxidants and transition-metal catalysts. isres.org

By incorporating these green methodologies, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Reactivity and Transformation of 3 Chloromethyl 1 Phenyl 1h 1,2,4 Triazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chlorine atom on the methyl group at the C3 position of the triazole ring is a proficient leaving group, making the adjacent carbon atom an electrophilic center. This structural feature facilitates a variety of nucleophilic substitution reactions, predominantly following an SN2 mechanism. These transformations are crucial for the synthesis of a wide array of functionalized 1-phenyl-1H-1,2,4-triazole derivatives.

The electrophilic carbon of the chloromethyl group readily reacts with various nucleophiles to yield substituted products. These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds.

Acetoxymethylic Derivatives: Reaction with acetate (B1210297) sources, such as sodium acetate, in a suitable polar aprotic solvent, leads to the formation of the corresponding acetoxymethyl derivative through the displacement of the chloride ion.

Thiomethylic Derivatives: Thiolates are excellent nucleophiles and react efficiently with 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole. For instance, treatment with a thiol in the presence of a base (to form the thiolate in situ) or with a pre-formed sodium thiolate results in the formation of a C-S bond, yielding thiomethyl derivatives. Studies on related 4-phenyl-4H-1,2,4-triazole-3-thiones demonstrate their reaction with ethyl bromoacetate (B1195939) to form S-substituted derivatives, illustrating the nucleophilicity of sulfur in this context. researchgate.net

Aminomethylic Derivatives: A wide range of primary and secondary amines can act as nucleophiles to displace the chloride, affording various aminomethylic derivatives. researchgate.net These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated. The synthesis of new 3-substituted-4H-1,2,4-triazoles has been achieved by reacting 3-thiole derivatives with different aliphatic and aromatic amines. researchgate.net

The following table summarizes representative nucleophilic substitution reactions.

NucleophileReagent ExampleProduct Type
Acetate Ion (CH₃COO⁻)Sodium AcetateAcetoxymethylic Derivative
Thiolate Ion (RS⁻)Sodium thiomethoxideThiomethylic Derivative
Primary Amine (RNH₂)BenzylamineAminomethylic Derivative
Secondary Amine (R₂NH)DiethylamineAminomethylic Derivative

The reaction with cyanide ions (CN⁻) is a classic SN2 transformation used to introduce a nitrile group, which is a versatile synthon for further chemical modifications. The reaction of this compound with a cyanating agent like potassium cyanide (KCN) is expected to yield 2-(1-phenyl-1H-1,2,4-triazol-3-yl)acetonitrile.

Drawing a parallel from studies on structurally related 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles, the reaction with KCN can lead to more complex outcomes than simple substitution. beilstein-journals.orgsemanticscholar.org Research on these oxadiazoles (B1248032) showed that reacting the chloromethyl starting material with KCN can unexpectedly yield not only the expected acetonitrile (B52724) product but also trisubstituted acetonitriles and their corresponding alkanes via a decyanation pathway. beilstein-journals.orgsemanticscholar.org In that specific case, the initially formed acetonitrile undergoes further alkylation followed by a non-reductive decyanation process, where the nitrile group is ultimately removed. beilstein-journals.orgsemanticscholar.org This process is facilitated by excess KCN and the in situ formation of HCN. beilstein-journals.org While this specific pathway has not been explicitly documented for this compound, the chemical similarity suggests the potential for analogous reactivity under similar conditions.

Table of Potential Cyanation and Decyanation Products (by analogy)

ReactantReagentPotential Product(s)Reaction Pathway
This compoundKCN2-(1-phenyl-1H-1,2,4-triazol-3-yl)acetonitrileSN2 Substitution
2-(1-phenyl-1H-1,2,4-triazol-3-yl)acetonitrileKCNTrisubstituted acetonitrile and subsequent decyanated alkaneAlkylation/Decyanation

The nucleophilic substitution reactions at the chloromethyl group proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgchemistrysteps.com This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. libretexts.orgmasterorganicchemistry.com

Key features of this SN2 mechanism include:

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. chemistrysteps.comyoutube.com The rate equation is expressed as: Rate = k[Substrate][Nucleophile]. youtube.com

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the chlorine-carbon bond (180° away). masterorganicchemistry.com

Transition State: The reaction proceeds through a high-energy transition state in which the carbon atom is transiently five-coordinate, with partial bonds forming to the incoming nucleophile and breaking to the leaving group. chemistrysteps.commasterorganicchemistry.com The geometry at the carbon center is trigonal bipyramidal. masterorganicchemistry.com

Stereochemistry: For chiral substrates, an SN2 reaction results in an inversion of stereochemical configuration. libretexts.orgorganic-chemistry.org However, since the chloromethyl carbon in the title compound is achiral, this aspect is not applicable.

Substrate Structure: The substrate is a primary alkyl halide (R-CH₂-Cl), which is ideal for SN2 reactions due to the minimal steric hindrance around the reaction center, allowing easy access for the nucleophile. masterorganicchemistry.com

Reactions Involving the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring and the N-phenyl group constitute the other major reactive domain of the molecule. The electronic properties of these interconnected aromatic systems dictate their susceptibility to various transformations.

The 1,2,4-triazole ring is an electron-withdrawing heterocycle due to the presence of three electronegative nitrogen atoms. When attached to the phenyl ring at the N1 position, it acts as a deactivating group for electrophilic aromatic substitution (EAS). lkouniv.ac.in Electron-withdrawing groups decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles like nitronium (NO₂⁺) or sulfonyl (SO₃) ions. lkouniv.ac.in

Furthermore, the deactivating nature of the triazole substituent directs incoming electrophiles primarily to the meta positions of the phenyl ring. This is because the deactivating effect is most pronounced at the ortho and para positions through resonance and inductive effects, leaving the meta positions as the least deactivated and therefore most favorable sites for electrophilic attack.

Directing Effects in Electrophilic Aromatic Substitution

Substituent GroupElectronic NatureActivating/DeactivatingDirecting Influence
3-(chloromethyl)-1H-1,2,4-triazol-1-ylElectron-withdrawingDeactivatingmeta-directing

The 1,2,4-triazole ring is generally stable, but it can undergo transformations under specific conditions. These reactions often require significant energy input or specialized reagents to overcome the aromatic stability of the ring.

Ring-Opening Reactions: While not common, N-N bond-cleaving ring-opening reactions have been observed in some 1,2,4-triazole systems, particularly when induced by C-H activation and annulation strategies on specifically substituted triazoles. researchgate.netnih.gov Such reactivity is considered unusual for the 1,2,4-triazole core. nih.gov

Annulation Reactions: Annulation, the formation of a new ring fused to the existing one, is a known strategy for synthesizing more complex heterocyclic systems. For example, 1,2,4-triazoles can be synthesized through the annulation of nitriles with hydrazines. rsc.org It is plausible that the existing 1,2,4-triazole nucleus in the title compound could participate in further annulation reactions if suitable functional groups were present or introduced, although specific examples for this exact substrate are not readily available. For instance, the treatment of 4-chloroquinazolines with hydrazine (B178648) can lead to ring transformations that yield 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, which can then undergo further ring closure (annulation) reactions. rsc.org

Coordination Chemistry and Ligand Properties

The 1,2,4-triazole ring is a versatile ligand in coordination chemistry, capable of acting as a monodentate, bidentate, or bridging ligand. The nitrogen atoms of the triazole ring are the primary coordination sites, and the specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the triazole ring, and the reaction conditions.

The presence of substituents on the phenyl and triazole rings can significantly influence the coordination behavior. The chloromethyl group at the 3-position of this compound introduces a potential additional coordination site through the chlorine atom, or it could lead to further reactions post-coordination. However, steric hindrance from the chloromethyl and phenyl groups might favor monodentate coordination through one of the nitrogen atoms of the triazole ring.

The general reactivity of 1,2,4-triazoles with metal salts often leads to the formation of polynuclear complexes where the triazole ring acts as a bridging ligand, connecting two or more metal centers. mdpi.com This bridging is typically achieved through the N1 and N2 or N1 and N4 atoms of the triazole ring. The formation of such bridged structures is a common feature in the coordination chemistry of 1,2,4-triazoles. mdpi.com

The structural analysis of coordination complexes derived from substituted 1,2,4-triazoles reveals a rich diversity of architectures, including mononuclear, dinuclear, and polynuclear structures. nih.gov The geometry around the metal center is typically tetrahedral, octahedral, or square planar, depending on the metal ion and the other coordinating ligands.

In the case of the dimeric complexes formed by 1-(4-(N-tert-Butyl-N-aminoxylphenyl))-1H-1,2,4-triazole with transition metals, the crystal structure reveals a cyclic arrangement where two metal ions are bridged by two triazole ligands. acs.orgnih.gov The coordination sphere of the metal is completed by other ligands, such as hexafluoroacetylacetonate in the reported examples. acs.orgnih.gov

The structural parameters of these complexes, such as bond lengths and angles, are influenced by the nature of the metal ion and the electronic properties of the substituents on the triazole ligand. The table below summarizes some key structural features of a representative dimeric complex.

FeatureDescription
Complex Type Cyclic 2:2 Dimer
Metal Centers Mn(II), Ni(II), Co(II), Cu(II)
Bridging Ligand 1-(4-(N-tert-Butyl-N-aminoxylphenyl))-1H-1,2,4-triazole
Coordination Geometry Distorted Octahedral
Key Interactions Metal-Nitrogen (triazole) bonds

Data based on analogous 1-phenyl-1H-1,2,4-triazole complexes. acs.orgnih.gov

While the specific structural details of complexes with this compound are not available, it is anticipated that they would exhibit similar coordination modes to other 1-phenyl-1,2,4-triazole derivatives, with the potential for additional complexity arising from the reactive chloromethyl group.

Derivatization Strategies and Analogue Synthesis Based on 3 Chloromethyl 1 Phenyl 1h 1,2,4 Triazole

Synthesis of Novel Heterocyclic Systems Utilizing the Chloromethyl Moiety as a Precursor

The chloromethyl group serves as a reactive "handle" for building more complex molecular architectures. Its ability to react with binucleophilic reagents is a common strategy for constructing new heterocyclic rings.

Spiro compounds are bicyclic molecules distinguished by a single atom that is common to both rings. The synthesis of spiro-1,2,4-triazoles has been reported, but these syntheses typically proceed through the reaction of precursors like amidrazones or thiosemicarbazones with cyclic ketones. researchgate.netresearchgate.net

A theoretical pathway for forming a spiro-compound from 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole would likely involve a multi-step synthesis. First, the chloromethyl group could be converted into a different functional group that is suitable for a spirocyclization reaction. However, direct, documented examples of this strategy for the specified compound are absent in the available literature.

Fused ring systems are formed when two or more rings share two or more atoms. The synthesis of fused 1,2,4-triazole (B32235) systems, such as 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, is well-documented. These syntheses often involve the intramolecular or intermolecular cyclization of a substituted 1,2,4-triazole-thiol with a suitable dielectrophile. For instance, a common method is the reaction of a triazole-thiol with α-haloketones.

For this compound, a plausible, though undocumented, route to a fused system would involve first substituting the chloride with a nucleophile that contains a second reactive site. This new, bifunctional intermediate could then undergo an intramolecular cyclization to form a new, fused ring. No specific studies detailing this pathway for the title compound were identified.

Development of Multi-Functionalized Organic Scaffolds

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science. researchgate.net The development of multi-functionalized scaffolds from this compound would capitalize on the reactivity of the chloromethyl group. This group allows for the introduction of various functionalities through nucleophilic substitution. researchgate.netjmaterenvironsci.com

For example, reaction with a thiol (R-SH) would yield a sulfide, S-alkylation being a common transformation. researchgate.net This introduces a new substituent (R) and a thioether linkage, expanding the scaffold's structural diversity.

Table 1: Potential Nucleophilic Substitution Reactions for Scaffold Development

Nucleophile (Nu-H) Resulting Functional Group Product Class
Thiol (R-SH) -CH₂-S-R Thioether
Amine (R₂-NH) -CH₂-NR₂ Amine
Alcohol (R-OH) -CH₂-O-R Ether
Azide (N₃⁻) -CH₂-N₃ Azide
Carboxylate (RCOO⁻) -CH₂-O-CO-R Ester

Structure-Reactivity Relationship Studies of Derived Analogues

Structure-reactivity relationship studies investigate how the chemical structure of a molecule influences its reactivity in chemical transformations. For analogues derived from this compound, such studies would focus on how different substituents, introduced via the chloromethyl handle, affect subsequent reactions.

Key areas of investigation would include:

Influence of the introduced functional group: How does the electronic nature (electron-donating vs. electron-withdrawing) of the group attached to the methylene (B1212753) bridge affect the reactivity of the triazole or phenyl rings?

Steric Effects: How does the size of the new substituent hinder or alter reaction pathways at nearby sites?

Intramolecular Interactions: Can the newly introduced functional group participate in intramolecular cyclizations or rearrangements under certain conditions?

While these are standard principles in physical organic chemistry, specific, published structure-reactivity studies focused on the chemical transformations of analogues derived from this compound could not be found during the literature search.

Spectroscopic and Structural Characterization Methodologies in the Study of 3 Chloromethyl 1 Phenyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton, Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

In the ¹H NMR spectrum, distinct signals corresponding to each type of proton are expected. The protons of the phenyl group typically appear as a complex multiplet in the aromatic region. The single proton attached to the triazole ring (at position C5) is expected to produce a characteristic singlet. reddit.com The two protons of the chloromethyl (-CH₂Cl) group would also yield a singlet, typically in a different region of the spectrum.

In the ¹³C NMR spectrum, a signal for each unique carbon atom is anticipated. The spectrum would show distinct peaks for the chloromethyl carbon, the two carbons of the triazole ring (C3 and C5), and the carbons of the phenyl ring. The chemical shifts of the triazole ring carbons are particularly indicative of the electronic environment within the heterocyclic system. ijsr.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

GroupNucleusPredicted Chemical Shift (ppm)Multiplicity
Phenyl Protons¹H~7.3 - 7.8Multiplet
Triazole Proton (C5-H)¹H~7.6 - 8.5Singlet
Chloromethyl Protons (-CH₂Cl)¹H~4.5 - 5.6Singlet
Phenyl Carbons¹³C~120 - 140Multiple Signals
Triazole Carbons (C3, C5)¹³C~145 - 165Two Signals
Chloromethyl Carbon (-CH₂Cl)¹³C~40 - 50Single Signal

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the this compound molecule by detecting the vibrations of its chemical bonds. The IR spectrum provides a unique "fingerprint" for the compound.

Key absorption bands are expected to confirm the presence of the triazole and phenyl rings, as well as the chloromethyl group. Aromatic C-H stretching from the phenyl group typically appears above 3000 cm⁻¹. researchgate.net The C=N and N=N stretching vibrations within the triazole ring are characteristic and generally observed in the 1400-1600 cm⁻¹ region. ijsr.net The C=C stretching vibrations of the aromatic phenyl ring also fall within this range. researchgate.net The presence of the chloromethyl group would be indicated by a C-Cl stretching band, which is typically found in the lower frequency region of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-H (Phenyl)Stretching3000 - 3100
Aliphatic C-H (-CH₂Cl)Stretching2850 - 3000
C=N (Triazole Ring)Stretching1411 - 1600 ijsr.net
N=N (Triazole Ring)Stretching1550 - 1570 ijsr.net
C=C (Phenyl Ring)Stretching1450 - 1600 researchgate.net
C-ClStretching600 - 800

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide unambiguous data on bond lengths, bond angles, and torsion angles.

This technique would confirm the planarity of the 1,2,4-triazole (B32235) ring. It would also reveal the dihedral angle between the plane of the triazole ring and the plane of the phenyl ring, which is a key structural parameter. In related N-aryl triazole structures, these rings are often twisted with respect to each other. nih.gov Furthermore, the analysis would detail the conformation of the chloromethyl substituent relative to the triazole ring. In the crystal lattice, X-ray crystallography can identify and characterize intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The phenyl and 1,2,4-triazole rings in this compound act as chromophores, which are parts of the molecule that absorb light in the UV-Vis region.

The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. youtube.com The π → π* transitions, typically of high intensity, arise from the promotion of electrons in the π-bonding orbitals of the aromatic phenyl and triazole rings to π-antibonding orbitals. The n → π transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital (i.e., the lone pairs on the nitrogen atoms) to a π*-antibonding orbital. youtube.com The position of the maximum absorbance (λmax) is characteristic of the conjugated system. For substituted triazoles, these absorptions are often observed in the ultraviolet region. ijsr.netnih.gov Studies on related 1,2,4-triazoles suggest that the primary absorption bands would likely appear in the 200-300 nm range. ijsr.neted.ac.uk

Computational and Theoretical Investigations of 3 Chloromethyl 1 Phenyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.govnih.gov It is widely used to investigate the structural and electronic properties of heterocyclic systems, including various triazole derivatives. semanticscholar.org For 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole, DFT calculations would be instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of a molecule's atoms—its lowest energy state. rad-proceedings.org Using a functional like B3LYP combined with a basis set such as 6-311G**, this calculation would precisely determine the bond lengths, bond angles, and dihedral angles of this compound. nih.gov

A key structural feature of this molecule is the single bond connecting the phenyl ring to the nitrogen atom of the triazole ring. Rotation around this bond gives rise to different spatial orientations, or conformations. Conformational analysis, an extension of geometry optimization, would identify the most stable conformer by calculating the energy associated with different rotational angles (dihedral angles). For similar structures, the degree of twist between the phenyl and triazole rings is a critical parameter determined through these calculations. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial descriptor of molecular properties. irjweb.com

Chemical Reactivity: A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. irjweb.com

Kinetic Stability: A large energy gap implies greater kinetic stability and lower chemical reactivity because it requires more energy to remove an electron from the HOMO and induce a chemical reaction. irjweb.comntu.edu.iq

DFT calculations would provide the specific energy values for the HOMO and LUMO of this compound, allowing for a quantitative assessment of its electronic stability and reactivity profile. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the distribution of electronic charge on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to attack by electrophiles.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles.

Green: Represents areas with a neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red or yellow) concentrated around the electronegative nitrogen atoms of the triazole ring and the chlorine atom of the chloromethyl group. These areas would be the primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring and the chloromethyl group, indicating sites for nucleophilic interaction.

Quantum Chemical Parameters and Reactivity Descriptors

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate a variety of quantum chemical parameters, also known as global reactivity descriptors. These values provide quantitative measures of a molecule's reactivity and stability. researchgate.netresearchgate.net

Ionization Potential and Electron Affinity

Within the framework of Koopmans' theorem, the energies of the HOMO and LUMO can be used to approximate the ionization potential (I) and electron affinity (A) of a molecule:

Ionization Potential (I ≈ -EHOMO): The minimum energy required to remove an electron from the molecule. A lower ionization potential indicates that the molecule is a better electron donor.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added to the molecule. A higher electron affinity suggests the molecule is a better electron acceptor.

Calculating these values for this compound would provide fundamental insight into its redox properties and its tendency to participate in charge-transfer interactions.

Molecular Hardness, Softness, and Electrophilicity Index

Several other important descriptors are derived from the ionization potential and electron affinity:

Chemical Hardness (η): Defined as η = (I - A) / 2, hardness measures the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. irjweb.com

Chemical Softness (S): As the reciprocal of hardness (S = 1 / 2η), softness indicates the opposite property. "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Electrophilicity Index (ω): Calculated as ω = µ² / 2η, where µ is the electronic chemical potential (µ = -(I + A) / 2). This index measures the ability of a molecule to accept electrons, quantifying its electrophilic nature. researchgate.net

The calculation of these parameters for this compound would allow for a comprehensive understanding of its chemical reactivity based on its electronic structure.

Dipole Moment Calculations

CompoundAM1 Dipole Moment (D)PM3 Dipole Moment (D)
N1-(phenyl)aminomethyl-1,2,4-triazole2.992.87
N1-(o-methylphenyl)aminomethyl-1,2,4-triazole3.072.93
N1-(p-methylphenyl)aminomethyl-1,2,4-triazole3.153.02
N1-(o-methoxyphenyl)aminomethyl-1,2,4-triazole3.893.71
N1-(p-methoxyphenyl)aminomethyl-1,2,4-triazole3.943.78

Theoretical Studies on Reaction Mechanisms and Pathways

The formation of the 1,2,4-triazole (B32235) ring system is a cornerstone of heterocyclic chemistry, with various synthetic routes established. Theoretical studies on the reaction mechanisms provide a deeper understanding of the factors governing the regioselectivity and efficiency of these transformations. For 1-phenyl-substituted 1,2,4-triazoles, a common synthetic pathway involves the cyclization of intermediates derived from phenylhydrazine (B124118) or related precursors. troindia.in

One of the most prevalent methods for constructing the 1,2,4-triazole core is through [3+2] cycloaddition reactions. frontiersin.orgnih.gov These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered triazole ring. Theoretical calculations, often employing DFT methods, can be used to model the transition states and intermediates of these cycloaddition reactions, elucidating the preferred reaction pathway and the origins of regioselectivity. For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been extensively studied from a mechanistic standpoint, and similar principles can be applied to understand the formation of 1,2,4-triazole isomers. nih.gov

Another theoretically studied pathway is the cyclization of amidrazones. The reaction of an imidate with a hydrazine (B178648) derivative can lead to an amidrazone, which can then undergo cyclization to form the 1,2,4-triazole ring. Computational models can be used to investigate the energetics of the cyclization step and any subsequent tautomerization, helping to predict the most stable isomeric form of the final product. troindia.in The specific synthesis of this compound would likely involve a precursor containing the chloromethyl moiety, and theoretical studies could predict how this substituent influences the reaction kinetics and thermodynamics.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. For this compound, theoretical calculations can provide valuable predictions for its NMR chemical shifts and vibrational frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. tandfonline.com For substituted 1,2,4-triazoles, the chemical shifts of the triazole ring protons and carbons are characteristic. For example, in N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the triazole protons typically appear as singlets in the ¹H NMR spectrum. mdpi.com The presence of the phenyl group at the N1 position and the chloromethyl group at the C3 position in the target molecule will influence the electronic environment and thus the chemical shifts of the triazole ring atoms. The protons of the chloromethyl group would be expected to appear as a characteristic singlet in the ¹H NMR spectrum, with a chemical shift influenced by the electronegativity of the chlorine atom and the triazole ring.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by calculating the harmonic vibrational frequencies. These calculations, typically performed using DFT methods, can help in the assignment of experimentally observed absorption bands to specific vibrational modes of the molecule. nih.gov For 1,2,4-triazole derivatives, characteristic vibrational bands include those associated with C-H, C=N, and N-N stretching, as well as ring deformation modes. rjptonline.org The presence of the chloromethyl group would introduce additional vibrational modes, such as C-Cl stretching and CH₂ bending frequencies. The table below presents a generalized range of expected vibrational frequencies for key functional groups in substituted 1,2,4-triazoles, based on data from related compounds.

Functional GroupExpected Vibrational Frequency Range (cm⁻¹)
Aromatic C-H Stretch3150 - 3000
Aliphatic C-H Stretch (of CH₂Cl)3000 - 2850
C=N Stretch (Triazole Ring)1600 - 1411
N=N Stretch (Triazole Ring)1570 - 1550
C-Cl Stretch800 - 600

Role of 3 Chloromethyl 1 Phenyl 1h 1,2,4 Triazole As a Precursor in Diverse Chemical Applications

Application as a Synthetic Intermediate for Advanced Organic Materials

The structure of 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole is well-suited for the construction of advanced organic materials. The reactive C-Cl bond allows for its incorporation into larger molecular and macromolecular systems, while the phenyl-triazole unit can bestow desirable properties such as thermal stability, specific electronic behavior, and luminescence.

The 1,2,4-triazole (B32235) ring is a component in various functional polymers, and this compound is an ideal starting material for creating such polymers. The chloromethyl group enables two primary pathways for polymer synthesis:

Monomer Synthesis: The compound can be reacted with other molecules to form novel monomers. For instance, reaction with a bisphenol could yield a diol monomer containing the pendant 1-phenyl-1,2,4-triazole group. This monomer can then be polymerized with appropriate comonomers to produce polyesters or polyethers.

Polymer Modification (Grafting): The chloromethyl group can react with nucleophilic sites on an existing polymer backbone. This "grafting-to" approach allows for the introduction of the 1-phenyl-1,2,4-triazole moiety onto polymers like polystyrene or polyvinyl alcohol, thereby modifying their properties.

The incorporation of the triazole unit into polymer chains can enhance their thermal stability and modify their optical properties. Triazole-containing compounds are known for their use in industrial applications such as photostabilizers. frontiersin.org The synthesis of 1,2,4-triazole poly(aryl ethers) has been achieved through the polymerization of 3,5-bis(4′-fluorophenyl)-4-aryl-1,2,4-triazole monomers with various bisphenols, yielding high molecular weight, thermally stable polymers. ibm.com The chloromethyl functionality of this compound provides a direct route to creating analogous monomers for such high-performance polymers.

Table 1: Potential Reactions for Polymer Synthesis

Reaction Type Reactant Resulting Structure Polymer Application
Monomer Synthesis Hydroquinone 1,4-Bis((1-phenyl-1H-1,2,4-triazol-3-yl)methoxy)benzene Precursor for polyesters or polyethers

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions. mdpi.com This property is extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials are crystalline solids built from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis.

This compound can be used as a precursor to synthesize multitopic ligands. The chloromethyl group can be converted into another coordinating group, such as a carboxylate, a nitrile, or a pyridine, through nucleophilic substitution. The resulting molecule possesses at least two distinct coordination sites: the nitrogen atoms of the triazole ring and the newly introduced functional group. This allows for the formation of complex, multidimensional coordination networks. rsc.org For example, substitution of the chloride with cyanide, followed by hydrolysis, would yield (1-phenyl-1H-1,2,4-triazol-3-yl)acetic acid, a ligand capable of bridging metal centers through both its triazole and carboxylate functions.

Table 2: Synthesis of Ligands for Coordination Polymers

Reagent Reaction Resulting Ligand Potential Coordination Mode
Sodium Azide Nucleophilic Substitution 3-(azidomethyl)-1-phenyl-1H-1,2,4-triazole Triazole N-coordination; Azide can coordinate or be used in "click" reactions
Potassium Phthalimide (followed by hydrolysis) Gabriel Synthesis (1-Phenyl-1H-1,2,4-triazol-3-yl)methanamine Triazole N-coordination; Amine N-coordination

Derivatives of 1,2,4-triazole are recognized for their interesting photophysical properties, including luminescence, making them candidates for use in optoelectronic devices like organic light-emitting diodes (OLEDs). nih.govresearchgate.net These properties arise from extended π-conjugated systems and the presence of nitrogen atoms which influence electron distribution and transport. nih.gov

This compound serves as a foundational element for building larger, conjugated molecules with enhanced optical and electronic properties. The chloromethyl group facilitates the attachment of other aromatic or heteroaromatic systems through reactions like the Wittig or Suzuki coupling (after conversion to a suitable derivative). By extending the π-conjugation from the phenyl-triazole core, the electronic structure of the molecule can be precisely tuned to control its absorption and emission wavelengths. The synthesis of luminophores based on 4-alkyl-4H-1,2,4-triazole cores conjugated via a phenylene linker to other aromatic systems has demonstrated that triazole derivatives possess very good emission properties. nih.govresearchgate.net

Intermediate in the Synthesis of Complex Heterocyclic Architectures

The reactivity of the chloromethyl group makes this compound a valuable intermediate for constructing more complex heterocyclic systems. The C-Cl bond is susceptible to displacement by a wide range of nitrogen, oxygen, and sulfur nucleophiles, which are often part of another heterocyclic ring. This allows for the direct linkage of the 1-phenyl-1,2,4-triazole unit to other heterocycles or for its participation in cyclization reactions to form fused or spirocyclic systems.

For example, reacting this compound with a compound containing two nucleophilic sites, such as 2-aminothiophenol, could lead to a cyclization reaction, forming a new fused heterocyclic system incorporating the triazole ring. Such synthetic strategies are fundamental in medicinal chemistry and drug discovery, where complex molecular architectures are often required. researchgate.netnih.gov

Table 3: Examples of Heterocycle Synthesis

Nucleophilic Reactant Resulting Heterocyclic System
2-Mercaptobenzimidazole 1-(((1-Phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole
4-Amino-5-mercapto-1,2,4-triazole Fused or linked bis-triazole systems

Contribution to the Development of Catalytic Systems

While not a catalyst itself, this compound is a precursor for synthesizing ligands used in catalysis. The nitrogen atoms of the triazole ring can act as donor sites for a metal center, and the chloromethyl group provides a means to attach the triazole to a larger ligand framework or a solid support.

For instance, the compound can be used to synthesize N-heterocyclic carbene (NHC) precursors. Reaction with an imidazole or benzimidazole, followed by quaternization, would yield a triazole-substituted imidazolium salt. Deprotonation of this salt would generate an NHC ligand bearing a triazole substituent, which could be used to stabilize transition metals like palladium, ruthenium, or gold for various catalytic transformations. The electronic properties of the triazole group can influence the catalytic activity of the resulting metal complex. Triazole derivatives are recognized as exceptional building blocks for creating coordination polymers and supramolecular structures with applications in catalysis. researchgate.net

Future Research Directions and Unexplored Avenues in the Chemistry of 3 Chloromethyl 1 Phenyl 1h 1,2,4 Triazole

Novel Synthetic Routes and Methodological Innovations

While established methods for the synthesis of 1,2,4-triazole (B32235) derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic routes for 3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole remains a critical area for future research. Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research could focus on the following innovations:

Green Chemistry Approaches: The development of synthetic protocols that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is paramount. This could involve exploring one-pot reactions, catalyst-free syntheses, or the use of bio-based starting materials.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction rates, improve yields, and enhance product purity in the synthesis of various heterocyclic compounds. A systematic investigation into microwave-assisted synthesis of this compound could lead to more efficient and rapid production.

Novel Catalytic Systems: The exploration of novel catalysts, such as nano-catalysts or metal-organic frameworks (MOFs), could offer improved selectivity and efficiency in the synthesis of this triazole derivative. For instance, customized catalysts could facilitate the direct and regioselective construction of the substituted triazole ring.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The development of a continuous flow process for the synthesis of this compound would be a significant methodological advancement.

A comparative analysis of potential synthetic innovations is presented in the table below:

Synthetic ApproachPotential AdvantagesResearch Focus
Green ChemistryReduced environmental impact, increased safetyUse of renewable solvents, atom economy
Microwave-AssistedFaster reaction times, higher yieldsOptimization of reaction conditions
Novel CatalysisHigh selectivity, catalyst recyclabilityDevelopment of tailored catalysts
Flow ChemistryScalability, enhanced safetyReactor design and process optimization

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is largely dictated by the electrophilic nature of the chloromethyl group and the nucleophilic character of the triazole ring nitrogens. While nucleophilic substitution at the chloromethyl carbon is a well-understood reaction pathway, there are several unexplored avenues of reactivity that warrant investigation:

Multicomponent Reactions: The design of novel multicomponent reactions involving this compound as a key building block could lead to the rapid assembly of complex molecular architectures. This could involve, for example, its participation in Passerini or Ugi-type reactions.

C-H Activation: The direct functionalization of the C-H bonds of the phenyl ring or the triazole core through transition metal-catalyzed C-H activation would provide a powerful tool for the synthesis of novel derivatives with unique electronic and steric properties.

Radical Chemistry: Investigating the participation of this compound in radical-mediated reactions could unveil new synthetic transformations. For instance, the generation of a radical at the chloromethyl position could enable novel carbon-carbon and carbon-heteroatom bond formations.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the triazole ring under various conditions (e.g., photochemical, thermal, or in the presence of strong acids or bases) could lead to the discovery of novel ring-opening or rearrangement pathways, providing access to new heterocyclic scaffolds.

Advanced Computational Modeling for Structure-Function Relationships (non-biological)

Computational chemistry offers a powerful lens through which to understand and predict the chemical behavior of this compound. Advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications in materials science, without the need for extensive experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. Such studies can help in the rational design of new derivatives with tailored electronic properties.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of known and potential reactions of this compound. This can provide a deeper understanding of the factors that control reactivity and selectivity, aiding in the optimization of reaction conditions.

Prediction of Spectroscopic Properties: The accurate prediction of spectroscopic data (e.g., UV-Vis, IR, NMR) can assist in the characterization of new compounds and in the interpretation of experimental results.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or surfaces. This can be particularly useful in understanding its behavior in condensed phases or at interfaces.

Integration into Supramolecular Chemistry and Nanomaterials Science

The unique structural features of this compound make it an attractive building block for the construction of supramolecular assemblies and the functionalization of nanomaterials.

Supramolecular Self-Assembly: The triazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. The chloromethyl group can also engage in halogen bonding. These interactions can be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as coordination polymers, liquid crystals, and gels.

Functionalization of Nanoparticles: The chloromethyl group provides a convenient handle for the covalent attachment of the triazole moiety to the surface of various nanoparticles (e.g., gold, silica, carbon nanotubes). This surface modification can be used to tune the properties of the nanomaterials, for example, by enhancing their dispersibility, altering their electronic properties, or introducing specific recognition sites.

Development of Molecular Sensors: The triazole ring is known to coordinate with various metal ions. By incorporating a fluorophore or chromophore into the structure of this compound, it may be possible to develop novel chemosensors for the selective detection of specific metal ions.

Host-Guest Chemistry: The triazole derivative could potentially act as a guest molecule in various host systems, such as cyclodextrins or calixarenes. The study of these host-guest interactions could lead to the development of new drug delivery systems or stimuli-responsive materials.

The integration of this compound into these advanced fields of chemistry holds the promise of creating novel materials with tailored properties and functionalities.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-1-phenyl-1H-1,2,4-triazole

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